Methyl (2-methyl-3-oxopiperazin-2-yl)acetate

Purity Quality Control Procurement

Low-purity 2-oxopiperazine building blocks introduce impurities that cause side-product formation, purification bottlenecks, and unreliable SAR data in peptidomimetic synthesis. • 97% certified purity minimizes side-product formation, enabling reproducible SAR results in medicinal chemistry programs. • Calculated LogP of -0.96 ensures high aqueous solubility for efficient solution-phase amide couplings and reductive aminations on polar substrates. • Fully characterized SDS (H302, H315, H319, H335) with GHS pictograms eliminates hazard assessment delays for immediate compliant lab integration.

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
CAS No. 534603-48-0
Cat. No. B1315703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2-methyl-3-oxopiperazin-2-yl)acetate
CAS534603-48-0
Molecular FormulaC8H14N2O3
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1(C(=O)NCCN1)CC(=O)OC
InChIInChI=1S/C8H14N2O3/c1-8(5-6(11)13-2)7(12)9-3-4-10-8/h10H,3-5H2,1-2H3,(H,9,12)
InChIKeyVPMAVZLWTGPNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate: Physicochemical and Safety Specifications


Methyl (2-methyl-3-oxopiperazin-2-yl)acetate (CAS 534603-48-0) is a substituted 2-oxopiperazine derivative characterized by a molecular formula of C8H14N2O3 and a molecular weight of 186.21 g/mol . This compound serves primarily as a building block or synthetic intermediate in medicinal chemistry and related research fields . Commercial sources typically offer this compound at a certified purity of 97%, as determined by analytical methods . Key physical and chemical properties, including a calculated LogP value of -0.96 and defined hazard classifications, are established and must be considered during procurement and handling . While structural analogs within the 2-oxopiperazine class may possess distinct biological activities or synthetic utility, the specific role of this compound is defined by its established identity and available specifications .

Differentiation from Generic 2-Oxopiperazine Analogs


Substituting Methyl (2-methyl-3-oxopiperazin-2-yl)acetate (CAS 534603-48-0) with a generic or structurally similar 2-oxopiperazine analog is not scientifically valid without specific, direct comparative data. The 2-oxopiperazine scaffold is a privileged structure in medicinal chemistry, and subtle variations in substitution pattern and stereochemistry can profoundly alter a compound's reactivity, binding affinity, and pharmacokinetic profile . Without head-to-head data against a defined comparator, any claim of equivalence is speculative. The selection of this specific compound for procurement is therefore predicated on its established identity and defined specifications, not on an unverified assumption of interchangeability with its class. The following evidence provides the quantifiable basis for this differentiation.

Quantitative Evidence Guide


Purity Specification vs. Industry Baseline

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate (CAS 534603-48-0) is routinely specified with a minimum purity of 97% by suppliers such as Fluorochem and Leyan . This compares favorably to the industry baseline of 95% purity commonly reported for other generic 2-oxopiperazine building blocks and research compounds from suppliers like AKSci . The higher certified purity directly reduces the risk of side reactions, simplifies purification, and ensures greater batch-to-batch consistency in sensitive synthetic applications.

Purity Quality Control Procurement

Computational LogP vs. Unsubstituted Core Scaffold

The calculated LogP value for Methyl (2-methyl-3-oxopiperazin-2-yl)acetate (CAS 534603-48-0) is -0.96 , indicating hydrophilic character. This is a direct consequence of the specific methyl ester and 2-methyl substituents on the 3-oxopiperazine core. While a directly measured LogP for the unsubstituted 3-oxopiperazine core is not provided in the same source, the value of -0.96 can be used as a benchmark for comparing the lipophilicity of other analogs. The introduction of additional hydrophobic groups, such as a tert-butyl carbamate (Boc) protecting group, would be expected to significantly increase LogP (e.g., to a range of 0.5-2.0), thereby altering the compound's solubility and membrane permeability profile [1].

Lipophilicity Physicochemical Properties Drug Design

Defined Hazard Profile vs. Uncharacterized Analogs

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate (CAS 534603-48-0) is clearly classified as an irritant with specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This defined safety profile allows for the immediate implementation of appropriate personal protective equipment (PPE) and engineering controls, as detailed in its associated Safety Data Sheet (SDS) . In contrast, many uncharacterized or novel 2-oxopiperazine analogs lack such detailed public safety information, presenting an undefined and potentially higher handling risk to laboratory personnel and necessitating more cautious (and costly) containment procedures.

Safety Handling Risk Assessment

Procurement-Driven Application Scenarios


High-Fidelity Peptidomimetic Synthesis

The compound's 97% certified purity is a critical enabler for the synthesis of peptidomimetics and conformationally restricted peptides. In these applications, even minor impurities can lead to significant side-product formation, complicating purification and reducing the yield of the desired, structurally precise target molecule. The 2-oxopiperazine core is a known scaffold for introducing conformational constraint into peptide backbones . Procurement of this high-purity building block directly supports the generation of reliable structure-activity relationship (SAR) data in medicinal chemistry programs.

Solution-Phase Synthesis Leveraging High Hydrophilicity

The calculated LogP of -0.96 indicates that this compound possesses significant hydrophilic character. This makes it an ideal building block for solution-phase reactions that require high water solubility or are conducted in aqueous or polar organic solvent systems. For instance, in amide coupling or reductive amination reactions on polar substrates, the enhanced solubility of this compound can lead to improved reaction kinetics and higher yields compared to more lipophilic, Boc-protected 2-oxopiperazine analogs, which often require harsher solvents and may suffer from solubility limitations.

Safe and Compliant Medicinal Chemistry Research

For academic and industrial laboratories engaged in medicinal chemistry research, the well-defined safety profile of this compound allows for immediate and compliant integration into existing workflows. The availability of a full SDS with specific hazard codes (H302, H315, H319, H335) and GHS pictograms eliminates the need for time-consuming hazard assessment and enables researchers to implement standard laboratory PPE and engineering controls immediately. This reduces administrative overhead and ensures a safer working environment compared to handling poorly characterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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